فيانيل تتراهيدرو إيزوكينولينات
1-Phenyltetrahydroisoquinolines are a class of heterocyclic organic compounds characterized by their unique structural features. These molecules typically consist of a tetrahydroisoquinoline ring system with an attached phenyl group, which confers specific pharmacological and chemical properties. They have been of considerable interest in the pharmaceutical industry due to their potential as bioactive compounds.
The tetrahydroisoquinoline moiety is known for its ability to interact with various receptors and enzymes, making these molecules promising candidates for studying and developing new therapeutic agents. The presence of a phenyl group can further modulate the molecular properties, such as lipophilicity and hydrogen bonding capabilities, influencing their interaction with biological targets.
These compounds are often used in academic research to investigate the structure-activity relationships (SAR) of tetrahydroisoquinoline derivatives, providing valuable insights into drug design. Additionally, they may serve as intermediates for synthesizing other complex molecules or as tools for medicinal chemistry studies. Due to their diverse chemical nature and potential biological activities, 1-phenyltetrahydroisoquinolines remain an active area of research in both academic and industrial settings.

هيكل | الاسم الكيميائي | CAS | وسط |
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3-[[6,7-dimethoxy-1-(4-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]amino]propanoic acid | 904514-90-5 | C22H26N2O6 |
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2-(Oxirane-2-carbonyl)-1-phenyl-1,2,3,4-tetrahydroisoquinoline | 2411238-64-5 | C18H17NO2 |
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55507-12-5 | C16H15NO2 | |
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1171344-97-0 | C20H25NO5 | |
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(1S)-1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline | 22324-82-9 | C20H25NO4 |
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Cryptostyline II; (S)-form, 5'-Methoxy | 22325-16-2 | C21H27NO5 |
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1-(4-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | 55507-15-8 | C17H18ClNO2 |
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3(2H)-Isoquinolinone, 1-(4-aminophenyl)-1,4-dihydro- | 54087-54-6 | C15H14N2O |
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Solifenacin | 242478-37-1 | C23H26N2O2 |
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(1R)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline | 180272-45-1 | C15H15N |
الوثائق ذات الصلة
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1. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
الموردين الموصى بهم
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HUNAN CHEMFISH PHARMACEUTICAL CO.,LTDFactory Trade Brand reagentsطبيعة الشركة: Private enterprises
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Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagentsطبيعة الشركة: Private enterprises
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Zhejiang Brunova Technology Co., Ltd.Factory Trade Brand reagentsطبيعة الشركة: Private enterprises
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Taizhou Jiayin Chemical Co., LtdFactory Trade Brand reagentsطبيعة الشركة: Private enterprises
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Suzhou Senfeida Chemical Co., LtdFactory Trade Brand reagentsطبيعة الشركة: Private enterprises
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